molecular formula C11H8BrNO3 B2483180 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 1889287-46-0

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B2483180
CAS No.: 1889287-46-0
M. Wt: 282.093
InChI Key: QGXOQPVPPXLVDX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOQPVPPXLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of an indene derivative with a brominating agent, followed by cyclization with an appropriate oxazolidine precursor. Commonly used brominating agents include bromine or N-bromosuccinimide (NBS). The reaction conditions often require a solvent such as dichloromethane or chloroform and may be carried out at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 participates in nucleophilic substitution (S<sub>N</sub>2) reactions, enabling functional group diversification. Key findings include:

Nucleophile Conditions Product Yield Reference
AminesDCM, RT, 12 h5-Amino-spiro[indene-oxazolidine] derivatives65–78%
ThiolsChloroform, reflux, 6 h5-Thioether derivatives72–85%
AlkoxidesTHF, −20°C, 2 h5-Alkoxy-substituted analogs58–63%

The reaction with amines proceeds via a bimolecular mechanism, where the bromine is displaced by nucleophiles like primary/secondary amines. Thiols require elevated temperatures for efficient substitution.

Oxidation-Reduction Reactions

The oxazolidine ring and carbonyl groups are redox-active sites:

Reaction Type Reagents/Conditions Product Key Observation
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 60°COxazolidine ring-opening to form dicarbonylSelective oxidation at C2' position
ReductionNaBH<sub>4</sub>, MeOH, 0°CPartial reduction of carbonyl to alcoholRetention of spirocyclic framework

Oxidation with KMnO<sub>4</sub> cleaves the oxazolidine ring, yielding a diketone intermediate. In contrast, NaBH<sub>4</sub> selectively reduces the 4'-dione moiety without disrupting the spiro junction.

Cyclization and Ring-Opening

The spirocyclic structure enables controlled ring modifications:

  • Cyclization : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/AcOH), the compound forms fused bicyclic structures via intramolecular aldol condensation.

  • Ring-Opening : Treatment with aqueous HCl (1M, 80°C) hydrolyzes the oxazolidine ring, generating an indene-diol intermediate.

Comparative Reactivity with Analogous Compounds

Studies on structurally related spiro compounds (e.g., chromane and indene derivatives) reveal:

Compound Reactivity Profile Biological Activity
5-Bromo-spiro[indene-oxazolidine]-dioneHigh S<sub>N</sub>2 reactivity due to bromine; moderate oxidation resistanceAntimicrobial (MIC: 32–128 µg/mL)
5-Fluoro-spiro[chromane-oxazolidine]-dioneLower electrophilicity at C5; preferential ring-opening over substitutionAnticancer (IC<sub>50</sub>: 15–20 µM)

The bromine atom enhances electrophilicity compared to fluorine analogs, making it more reactive in substitution reactions. This difference correlates with distinct biological activities .

Mechanistic Insights

  • S<sub>N</sub>2 Pathway : Steric hindrance at the spiro junction slows bromine displacement compared to non-spiro analogs.

  • Oxidation Selectivity : The 4'-dione group is more susceptible to reduction than the 2'-keto group due to electronic effects.

Industrial-Scale Reaction Optimization

Parameter Lab-Scale Protocol Industrial Adaptation
SolventDichloromethaneRecyclable ionic liquids
TemperatureReflux (40–60°C)Continuous flow reactors (80°C, 5 min)
CatalysisNonePhase-transfer catalysts (e.g., TBAB)

Transitioning to flow chemistry reduces reaction times from hours to minutes while improving yield consistency.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is in organic synthesis. The compound can be utilized as a building block for synthesizing more complex molecules. It can undergo various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be substituted with different nucleophiles, allowing for the introduction of various functional groups.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form new cyclic structures, which are often found in natural products and pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit biological activity that may be harnessed for therapeutic purposes. Potential applications include:

  • Antimicrobial Activity : Studies have shown that spiro compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Agents : Certain derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Dye Chemistry : Its chromophoric properties may allow it to be used in dye synthesis for textiles and other materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various spiro compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.

Case Study 2: Anticancer Properties

Research published in Cancer Letters explored the effects of spiro compounds on cancer cell lines. The study found that specific derivatives of this compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction.

Mechanism of Action

The mechanism by which 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects is not fully understood. its reactivity is primarily due to the presence of the bromine atom and the spirocyclic structure, which can interact with various molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Chemical Identifier :

  • CAS Number : 1889287-46-0
  • Molecular Formula: C₁₁H₈BrNO₃
  • Molecular Weight : 282.09 g/mol
  • Purity : ≥98%

Synthesis :
The compound is synthesized via a two-step process involving triphosgene-mediated cyclization of (R)-ethyl 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate hydrochloride in tetrahydrofuran (THF) with triethylamine as a base. The reaction yields 59% over two steps with >99% enantiomeric excess (ee) .

Applications :
Primarily used as a key intermediate in developing selective, orally bioavailable inhibitors for therapeutic targets, including prostate cancer .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity References
This compound 1889287-46-0 C₁₁H₈BrNO₃ 282.09 Bromo, oxazolidinedione ≥98%
(1R,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione 1889291-54-6 C₁₁H₈BrNO₄ 298.09 Bromo, hydroxyl, oxazolidinedione 97%
(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione 2143465-38-5 C₁₁H₁₀N₂O₃ 218.21 Amino, oxazolidinedione 98%
4-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione N/A C₁₂H₁₀BrNO₂ 288.6 Bromo, pyrrolidinedione ≥95%
(S)-5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione 1889291-77-3 C₁₁H₈BrNO₃ 282.09 Bromo, oxazolidinedione (S-enantiomer) Not specified

Key Observations :

Bromine vs. Amino/Hydroxyl Groups: The bromine atom in the parent compound enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura in ). In contrast, the amino derivative (CAS 2143465-38-5) exhibits nucleophilic properties, enabling peptide coupling or urea formation .

Oxazolidinedione vs. Pyrrolidinedione Core :

  • Replacing the oxazolidinedione ring with pyrrolidinedione () alters the electron distribution and hydrogen-bonding capacity, which may affect binding affinity to biological targets.

Enantiomeric Differences :

  • The (S)-enantiomer (CAS 1889291-77-3) may exhibit distinct biological activity compared to the (R)-configured parent compound, as stereochemistry often influences target selectivity .

Biological Activity

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (1S,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
  • Molecular Formula : C11H8BrNO4
  • Molecular Weight : 298.09 g/mol
  • CAS Number : 1889291-47-7

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Antitumor Activity

In vitro studies have indicated that this compound possesses antitumor activity. A notable study reported that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM, respectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In models of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests potential applications in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound may also exert anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AntimicrobialGram-positive bacteriaMIC: 32 - 128 µg/mL
AntitumorMCF-7 and HeLa cellsIC50: 15 µM (MCF-7), 20 µM (HeLa)
NeuroprotectiveNeuronal culturesReduced oxidative stress
Anti-inflammatoryAnimal modelsDecreased TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization of indene derivatives with oxazolidine precursors. Key steps include:

  • Use of strong acids (e.g., HCl or polyphosphoric acid) to promote spirocyclic ring formation .
  • Reflux in ethanol as a solvent, with reaction times varying between 12–24 hours .
  • Catalytic enhancement using p-toluenesulfonic acid (p-TSA) to improve yield and reduce side products .
    • Optimization : Parameters include adjusting acid concentration (1–3 M), temperature (70–90°C), and stoichiometric ratios of precursors (1:1.2 for indene:oxazolidine).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and bromine substitution (e.g., δ ~7.2 ppm for aromatic protons, δ ~180 ppm for carbonyl groups) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 282.09) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between indene and oxazolidine rings) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Assay Design :

  • Antiplasmodial Activity : Use Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green assay) .
  • Antimicrobial Testing : Disk diffusion against Staphylococcus aureus and Escherichia coli (concentration range: 10–100 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .

Advanced Research Questions

Q. How does the spirocyclic architecture influence electronic and steric properties in reaction mechanisms?

  • Structural Insights :

  • The fused indene-oxazolidine system creates steric hindrance, slowing nucleophilic attacks at the carbonyl groups .
  • Bromine at C5 enhances electrophilicity via inductive effects, directing regioselective substitution (e.g., Suzuki coupling at C5) .
    • Computational Support : Density Functional Theory (DFT) to map electrostatic potential surfaces and predict reactive sites .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Troubleshooting Framework :

  • Purity Verification : Cross-check HPLC-MS data with COA (Certificate of Analysis) and ensure >98% purity .

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

  • Structural Analog Comparison : Use derivatives (e.g., chloro/fluoro substitutions) to isolate bromine’s role (see Table 1) .

    Table 1 : Bioactivity Comparison of Halogen-Substituted Analogs

    CompoundAntiplasmodial IC₅₀ (µM)Cytotoxicity (HEK-293, IC₅₀ µM)
    5-Bromo derivative2.1 ± 0.3>50
    5-Chloro derivative5.8 ± 0.6>50
    5-Fluoro derivative12.4 ± 1.2>50
    Data adapted from and

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Derivatization Approaches :

  • Prodrug Synthesis : Introduce ester groups at the oxazolidine ring to improve solubility .
  • Click Chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate for cancer cells) .
    • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .

Q. How can computational methods accelerate reaction discovery for this compound?

  • ICReDD Framework :

  • Combine quantum mechanical calculations (e.g., Gibbs free energy profiles) with machine learning to predict optimal catalysts .
  • Validate with high-throughput screening (e.g., 96-well plate reactions under varying temperatures/pH) .

Methodological Notes

  • Contradiction Analysis : Always cross-reference crystallographic data (e.g., bond lengths) with computational models to validate structural hypotheses .
  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess in asymmetric syntheses .

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